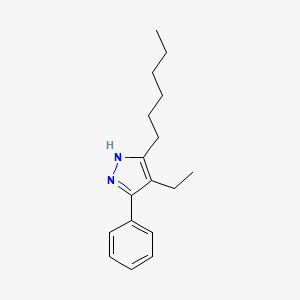![molecular formula C10H12N2O B12625154 N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine CAS No. 919296-01-8](/img/structure/B12625154.png)
N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine is an organic compound with a unique structure that combines an aziridine ring with a phenyl group and a hydroxylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine typically involves the reaction of 2-methylaziridine with benzaldehyde oxime under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while nucleophilic substitution can produce a variety of substituted aziridines .
科学研究应用
N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxylamine moiety can also participate in redox reactions, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
(2-Methylaziridin-1-yl)(phenyl)methanone: Similar structure but lacks the hydroxylamine moiety.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Contains a tetrazine ring instead of an aziridine ring.
Uniqueness
N-[(2-Methylaziridin-1-yl)(phenyl)methylidene]hydroxylamine is unique due to the presence of both an aziridine ring and a hydroxylamine moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development .
属性
CAS 编号 |
919296-01-8 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
N-[(2-methylaziridin-1-yl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C10H12N2O/c1-8-7-12(8)10(11-13)9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3 |
InChI 键 |
WZHGPLIPDCOBGB-UHFFFAOYSA-N |
规范 SMILES |
CC1CN1C(=NO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)


![2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B12625097.png)

![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione](/img/structure/B12625114.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide](/img/structure/B12625136.png)


![1-[3-Butoxy-2-(hydroxyimino)-3-oxopropyl]quinolin-1-ium](/img/structure/B12625146.png)

